Cas no 1189877-64-2 (2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide)

2-{3-Benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide is a structurally complex heterocyclic compound featuring a fused pyrimidoindole core with a benzyl substituent and a fluoro group at the 8-position. The acetamide linkage to a 4-bromophenyl moiety enhances its potential as a versatile intermediate in medicinal chemistry. Its unique scaffold offers opportunities for further derivatization, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of both fluorine and bromine atoms improves its utility in cross-coupling reactions, facilitating the synthesis of more elaborate pharmacophores. This compound is of interest for research applications in drug discovery and chemical biology due to its balanced reactivity and structural diversity.
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide structure
1189877-64-2 structure
商品名:2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide
CAS番号:1189877-64-2
MF:C25H18BrFN4O2
メガワット:505.338428020477
CID:5343421

2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide
    • 2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-bromophenyl)acetamide
    • 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide
    • 2-(3-benzyl-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-bromophenyl)acetamide
    • インチ: 1S/C25H18BrFN4O2/c26-17-6-9-19(10-7-17)29-22(32)14-31-21-11-8-18(27)12-20(21)23-24(31)25(33)30(15-28-23)13-16-4-2-1-3-5-16/h1-12,15H,13-14H2,(H,29,32)
    • InChIKey: GSTBAIKRWIVJKW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)NC(CN1C2C=CC(=CC=2C2=C1C(N(C=N2)CC1C=CC=CC=1)=O)F)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 33
  • 回転可能化学結合数: 5
  • 複雑さ: 753
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 66.7

2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-2988-20mg
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide
1189877-64-2 90%+
20mg
$99.0 2023-04-24
Life Chemicals
F3382-2988-2mg
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide
1189877-64-2 90%+
2mg
$59.0 2023-04-24
Life Chemicals
F3382-2988-5μmol
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide
1189877-64-2 90%+
5μl
$63.0 2023-04-24
Life Chemicals
F3382-2988-10mg
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide
1189877-64-2 90%+
10mg
$79.0 2023-04-24
Life Chemicals
F3382-2988-25mg
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide
1189877-64-2 90%+
25mg
$109.0 2023-04-24
A2B Chem LLC
BA64986-25mg
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide
1189877-64-2
25mg
$360.00 2024-04-20
Life Chemicals
F3382-2988-10μmol
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide
1189877-64-2 90%+
10μl
$69.0 2023-04-24
Life Chemicals
F3382-2988-40mg
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide
1189877-64-2 90%+
40mg
$140.0 2023-04-24
Life Chemicals
F3382-2988-1mg
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide
1189877-64-2 90%+
1mg
$54.0 2023-04-24
Life Chemicals
F3382-2988-3mg
2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide
1189877-64-2 90%+
3mg
$63.0 2023-04-24

2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide 関連文献

2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamideに関する追加情報

2-{3-Benzyl-8-Fluoro-4-Oxo-3H,4H,5H-Pyrimido[5,4-B]Indol-5-Yl}-N-(4-Bromophenyl)Acetamide: A Comprehensive Overview

The compound with CAS No. 1189877-64-2, known as 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure and potential applications in drug discovery and development.

The molecular structure of this compound is characterized by a pyrimido[5,4-b]indole core, which is a bicyclic system that combines a pyrimidine ring fused to an indole moiety. The presence of a benzyl group at the 3-position of the pyrimidoindole system introduces steric and electronic effects that can influence the compound's bioactivity. Additionally, the fluorine atom at the 8-position contributes to the molecule's electronic properties and may enhance its pharmacokinetic profile.

One of the most intriguing aspects of this compound is its N-(4-bromophenyl)acetamide substituent. This group not only adds complexity to the molecule but also potentially enhances its ability to interact with biological targets. The bromine atom in the phenyl ring could play a role in modulating the compound's lipophilicity and bioavailability.

Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery efforts targeting various diseases. For instance, research has shown that similar compounds with pyrimidoindole frameworks exhibit potent activity against cancer cells by modulating key signaling pathways such as those involving protein kinases or transcription factors.

In terms of synthesis, this compound is typically prepared through a multi-step process involving advanced organic reactions such as Suzuki couplings or Stille couplings for constructing the pyrimidoindole core. The introduction of functional groups like the benzyl and bromophenyl substituents requires precise control over reaction conditions to ensure high yields and purity.

From an analytical standpoint, this compound has been extensively studied using modern spectroscopic techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. These analyses are crucial for ensuring that the compound meets quality standards required for preclinical studies.

The pharmacological profile of this compound has been explored in various in vitro assays, including cytotoxicity tests against cancer cell lines and assays measuring enzyme inhibition activity. Early results suggest that it exhibits selective cytotoxicity against certain tumor cell lines, making it a promising candidate for further investigation in oncology research.

Moreover, computational studies using molecular docking simulations have provided insights into how this compound interacts with potential biological targets at the molecular level. These studies have revealed that the pyrimidoindole core plays a critical role in binding to target proteins, while the substituents such as the benzyl and bromophenyl groups contribute to stabilizing interactions through hydrophobic or hydrogen bonding mechanisms.

In conclusion, 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-bromophenyl)acetamide represents a cutting-edge molecule with significant potential in drug discovery. Its unique structure and promising biological activity make it an exciting subject for further research aimed at advancing therapeutic interventions across multiple disease areas.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量